
Methyl 3-aminopyrazine-2-carboxylate
Overview
Description
Methyl 3-aminopyrazine-2-carboxylate (CAS: 16298-03-6) is a pyrazine derivative with a molecular formula of C₆H₇N₃O₂ and a molecular weight of 153.14 g/mol . Its structure features a methyl ester group at the 2-position and an amino group at the 3-position of the pyrazine ring. This compound serves as a critical intermediate in medicinal chemistry, particularly in synthesizing antimycobacterial agents, fluorinated anti-tubercular compounds, and adenosine-mimicking derivatives .
Synthesis: The compound is typically synthesized via esterification of 3-aminopyrazine-2-carboxylic acid using methanol and sulfuric acid under reflux conditions. Yields range from 51% to 99%, depending on reaction optimization (e.g., prolonged stirring at room temperature or microwave-assisted methods) .
Preparation Methods
Esterification of 3-Aminopyrazine-2-Carboxylic Acid
Sulfuryl Chloride-Mediated Esterification
The most widely reported method involves esterifying 3-aminopyrazine-2-carboxylic acid using sulfuryl chloride (SOCl₂) and methanol. Key steps include:
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Reagents : 3-Aminopyrazine-2-carboxylic acid (1 eq), SOCl₂ (3 eq), methanol (excess).
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Conditions : Dropwise addition of SOCl₂ at 0°C, followed by reflux at 75°C for 4 hours .
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Workup : Neutralization with NaHCO₃, extraction with dichloromethane (DCM), and recrystallization from ethanol.
Characterization Data:
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¹H NMR (CDCl₃) : δ 8.22 (d, J=2.45 Hz, 1H, C5-H), 8.01 (d, J=2.45 Hz, 1H, C6-H), 6.43 (s, 2H, NH₂), 4.00 (s, 3H, OCH₃) .
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TOF-MS (ESI) : m/z 154.0617 [M+H]⁺ (calc. 154.0617 for C₆H₈N₃O₂⁺) .
This method’s exothermic nature necessitates strict temperature control to prevent decomposition. Anhydrous conditions minimize side reactions, such as hydrolysis of the intermediate acyl chloride.
Modified Kirsanov Iminophosphorane Synthesis
Triphenylphosphine-Hexachloroethane System
A robust alternative employs the Kirsanov reaction to generate methyl 3-(triphenylphosphoranylideneamino)pyrazine-2-carboxylate, a precursor for pteridinones :
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Reagents : Methyl 3-aminopyrazine-2-carboxylate (1 eq), triphenylphosphine (PPh₃, 1 eq), hexachloroethane (C₂Cl₆, 1 eq), triethylamine (TEA, 2 eq).
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Conditions : Stirring in dry THF at 25°C for 12 hours.
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Workup : Filtration, solvent evaporation, and chromatography (hexane:ethyl acetate = 4:1).
Key Advantages:
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Functional Group Tolerance : Compatible with subsequent cyclization reactions using isocyanates .
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Crystallographic Validation : X-ray diffraction confirms the iminophosphorane structure (N=P bond length: 1.58 Å) .
Acylation and Ammonolysis Sequences
Hydroxybenzamido Derivative Synthesis
Source 4 outlines a two-step acylation-ammonolysis approach for functionalized analogs:
Acylation of Methyl Ester:
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Reagents : this compound (1 eq), 4-hydroxybenzoyl chloride (1.2 eq), TEA (2 eq).
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Yield : 78% for 3-(4-hydroxybenzamido)pyrazine-2-carboxamide .
Ammonolysis:
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Reagents : Acetylated intermediate (1 eq), NH₃/MeOH (7N).
Bromination-Driven Functionalization
Electrophilic Aromatic Substitution
Bromination introduces halogen atoms at the pyrazine C6 position, enabling further cross-coupling reactions :
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Reagents : this compound (1 eq), Br₂ (2 eq), CHCl₃.
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Conditions : Room temperature, 20 minutes.
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Product : Methyl 3-amino-6-bromopyrazine-2-carboxylate (C₆H₆BrN₃O₂).
Analytical Data:
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¹H NMR (CDCl₃) : δ 8.15 (s, 1H, C5-H), 6.50 (s, 2H, NH₂), 3.98 (s, 3H, OCH₃) .
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TOF-MS (ESI) : m/z 231.9712 [M+H]⁺ (calc. 231.9722 for C₆H₇BrN₃O₂⁺) .
Comparative Analysis of Synthesis Methods
Method | Reagents | Yield (%) | Purity (%) | Key Advantage |
---|---|---|---|---|
SOCl₂ Esterification | SOCl₂, MeOH | 66.7 | >95 | Short reaction time (4 h) |
Kirsanov Reaction | PPh₃, C₂Cl₆ | 72 | 98 | Versatile for cyclization |
Acylation-Ammonolysis | 4-HBA-Cl, NH₃/MeOH | 78 | 95 | High functional group tolerance |
Bromination | Br₂, CHCl₃ | 65 | 90 | Enables Suzuki couplings |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminopyrazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base like triethylamine.
Major Products
Oxidation: Nitro-pyrazine derivatives.
Reduction: 3-hydroxypyrazine-2-carboxylate.
Substitution: Various N-substituted pyrazine derivatives.
Scientific Research Applications
Pharmaceutical Development
Methyl 3-Aminopyrazine-2-Carboxylate serves as an important intermediate in the synthesis of various pharmaceuticals. For instance, it is utilized in the preparation of diuretics like amiloride, which are critical in managing hypertension and edema . The structural modifications derived from this compound can lead to new drug candidates with enhanced efficacy and reduced side effects.
Antimicrobial Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising antimicrobial properties. Research has shown that N-substituted derivatives can effectively inhibit the growth of Mycobacterium tuberculosis and other pathogenic strains. For example, specific derivatives have been tested for their minimum inhibitory concentration (MIC) against various mycobacterial strains, showcasing their potential as novel antimicrobial agents .
The compound has been evaluated for its biological activities beyond antimicrobial effects. Certain derivatives have shown potential as inhibitors of protein kinases involved in cancer progression, indicating that this compound could be a scaffold for developing anticancer drugs . Furthermore, studies have explored its role in modulating allergic responses, making it a candidate for allergy treatment research .
Case Study 1: Antimycobacterial Activity
A series of N-substituted derivatives based on this compound were synthesized and screened for their antimycobacterial activity. The most active compound demonstrated an MIC value of 12.5 µg/mL against M. tuberculosis, highlighting the compound's potential in developing new treatments for tuberculosis .
Case Study 2: Anticancer Potential
In vitro studies evaluated the cytotoxic effects of various derivatives on HepG2 liver cancer cells. Compounds derived from this compound exhibited significant cytotoxicity, suggesting that modifications to the pyrazine structure could yield effective anticancer agents .
Summary Table of Applications
Application Area | Description | Example Use Case |
---|---|---|
Pharmaceutical Chemistry | Intermediate for drug synthesis, particularly diuretics like amiloride | Synthesis of amiloride |
Antimicrobial Research | Active against mycobacterial strains; potential for new antibiotics | Inhibition of Mycobacterium spp. |
Cancer Research | Potential as an anticancer agent through kinase inhibition | Cytotoxicity in HepG2 cells |
Allergy Treatment | Modulation of allergic responses | Inhibitory effects on allergy pathways |
Mechanism of Action
The mechanism by which methyl 3-aminopyrazine-2-carboxylate exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. For instance, its antimicrobial activity could involve the inhibition of bacterial enzymes, disrupting essential metabolic pathways.
Comparison with Similar Compounds
Key Properties :
- Solubility: Soluble in polar aprotic solvents (DMSO, methanol) but requires careful storage at -20°C to prevent degradation .
- Reactivity: The amino group exhibits moderate nucleophilicity, enabling acylation and alkylation reactions, while the ester moiety allows ammonolysis or hydrolysis .
Methyl 3-aminopyrazine-2-carboxylate is structurally and functionally distinct from other pyrazine derivatives. Below is a detailed comparison:
Structural Analogues
Reactivity and Functionalization
- Acylation: this compound reacts with benzoyl/alkanoyl chlorides under anhydrous conditions (Procedure B) to form acylated derivatives, whereas 3-aminopyrazine-2-carboxamide fails due to low nucleophilicity .
- Ammonolysis: The methyl ester can be converted to carboxamides (e.g., 3-amino-N-methylpyrazine-2-carboxamide) using excess methylamine (75–85% yield) .
Physicochemical Properties
Property | This compound | 3-Amino-N-phenylpyrazine-2-carboxamide | 3-Aminopyrazine-2-carboxamide |
---|---|---|---|
Melting Point | Not reported | 105.4–106.8°C | >200°C (decomposes) |
Solubility | Soluble in DMSO, methanol | Soluble in chloroform | Poor in organic solvents |
LogP | 0.65 (predicted) | 1.89 | -0.24 |
Key Research Findings
Synthetic Versatility: The compound’s ester group facilitates diverse transformations, including iminophosphorane synthesis for pteridin-4(3H)-ones, which are precursors to folate antagonists .
Antimycobacterial Applications : Derivatives inhibit Mycobacterium tuberculosis Prolyl-tRNA synthetase, a validated drug target, with IC₅₀ values comparable to pyrazinamide .
Fluorinated Derivatives : Introduction of fluorine atoms enhances metabolic stability and bioavailability, critical for anti-TB drug development .
Biological Activity
Methyl 3-aminopyrazine-2-carboxylate (MAPC) is a compound of interest due to its potential biological activities, particularly in the context of antimicrobial properties. This article delves into the biological activity of MAPC, focusing on its efficacy against various pathogens, structure-activity relationships, and cytotoxicity profiles.
Chemical Structure and Properties
This compound is characterized by a pyrazine ring substituted with an amino group and a carboxylate moiety. The general structure can be represented as follows:
This structure allows for various interactions with biological targets, which are crucial for its antimicrobial activity.
Antimycobacterial Activity
Research indicates that derivatives of 3-aminopyrazine-2-carboxamide, including MAPC, exhibit significant antimycobacterial activity. In vitro studies have shown that these compounds are particularly effective against Mycobacterium tuberculosis (Mtb) and other mycobacterial strains. For instance, one study reported minimum inhibitory concentrations (MICs) for various derivatives ranging from 1.95 to 31.25 µg/mL against Mtb strains, demonstrating the potential of MAPC as a lead compound for developing new antimycobacterial agents .
Compound | MIC (µg/mL) | Target Pathogen |
---|---|---|
MAPC | TBD | Mycobacterium tuberculosis |
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | 12.5 | Mycobacterium tuberculosis H37Rv |
3-(benzamido)pyrazine-2-carboxamide | 1.95 - 31.25 | Mycobacterium kansasii |
Antibacterial and Antifungal Activity
While MAPC shows promising antimycobacterial properties, its antibacterial and antifungal activities are comparatively limited. Studies have noted minimal effectiveness against a range of pathogenic bacteria and fungi . The focus has primarily been on enhancing the antimycobacterial efficacy through structural modifications.
Structure-Activity Relationships (SAR)
The biological activity of MAPC can be influenced significantly by its structural features. Modifications at various positions on the pyrazine ring and carboxamide moiety have been explored to optimize activity:
- Substituents on the Pyrazine Ring : Compounds with larger halogen or alkyl groups at position C-4 of the benzene ring exhibited enhanced antimycobacterial activity.
- Carboxamide Variants : Unsubstituted carboxamide at C-2 combined with specific substitutions at C-3 resulted in higher activity against Mtb .
Cytotoxicity Profile
The safety profile of MAPC has been evaluated using human hepatocellular carcinoma cells (HepG2). Most derivatives demonstrated low cytotoxicity, suggesting a favorable therapeutic index for further development as an antimicrobial agent . For instance:
Compound | Cytotoxicity (IC50 µM) | Selectivity Index |
---|---|---|
MAPC | TBD | TBD |
3-amino-N-(2,4-dimethoxyphenyl)pyrazine-2-carboxamide | >750 | >60 |
Case Studies and Research Findings
Several studies have focused on the biological evaluation of MAPC and its derivatives:
- Study on Antimycobacterial Activity : A study highlighted that certain derivatives maintained their activity against multidrug-resistant strains of Mtb, indicating a unique mechanism distinct from traditional antitubercular agents .
- Cytotoxicity Assessment : Another research effort evaluated the cytotoxic effects of MAPC derivatives on HepG2 cells, confirming their non-toxic nature at therapeutic concentrations .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing Methyl 3-aminopyrazine-2-carboxylate, and how do reaction conditions influence yield?
- This compound is synthesized via nucleophilic substitution or condensation reactions. For example, hydrazine hydrate reacts with the methyl ester group under controlled heating (60°C, 1.5 hours) to form hydrazone derivatives, requiring anhydrous ethanol as a solvent to minimize side reactions . Yield optimization involves monitoring temperature, stoichiometry, and solvent polarity. HPLC purity (>95%) is typically achieved with column chromatography .
Q. How can the purity and structural integrity of this compound be validated?
- Purity is assessed via HPLC with UV detection (λ = 254 nm), while structural confirmation relies on -NMR (e.g., singlet for methyl ester at δ ~3.8 ppm) and IR spectroscopy (C=O stretch ~1700 cm) . Mass spectrometry (ESI-MS) confirms the molecular ion peak at m/z 153.13 .
Q. What are the recommended storage conditions to ensure compound stability?
- Long-term storage at -20°C in airtight containers under inert gas (e.g., argon) prevents hydrolysis of the ester group. Solubility in DMSO or methanol allows stock solutions to be prepared for immediate use, minimizing degradation .
Advanced Research Questions
Q. How does this compound serve as a precursor for coordination polymers, and what structural features influence metal-ligand binding?
- The compound’s pyrazine N and carboxylate O atoms enable chelation with transition metals (e.g., Zn, Co). In [Zn(L)] polymers, distorted octahedral geometries form via N,O-chelation, stabilized by hydrogen bonding and π-π stacking. Single-crystal X-ray diffraction (SC-XRD) reveals bond lengths (e.g., Zn–N = 2.08–2.15 Å) and topology (sql nets) .
Q. What challenges arise in functionalizing the 3-amino group, and how can reactivity be enhanced?
- The 3-amino group exhibits low nucleophilicity due to electron-withdrawing effects from the adjacent carboxylate. Acylation requires activated reagents (e.g., benzoyl chlorides) under anhydrous conditions. Protecting groups (e.g., Boc) or microwave-assisted synthesis improve reaction efficiency .
Q. How do crystallographic software tools (e.g., SHELX, ORTEP-3) aid in resolving structural ambiguities in derivatives?
- SHELXL refines small-molecule structures using high-resolution X-ray data, while ORTEP-3 generates thermal ellipsoid plots to visualize disorder or twinning. For example, SHELX was critical in resolving the iminophosphorane function (N–P bond) in a pteridinone derivative .
Q. What methodological strategies address contradictions in biological activity data for derivatives?
- Discrepancies in antimicrobial activity of N-substituted carboxamides may stem from substituent electronic effects. Dose-response assays (MIC values) and molecular docking (e.g., prolyl-tRNA synthetase binding) reconcile structure-activity relationships. Control experiments with unsubstituted analogs isolate substituent contributions .
Q. How can thermal stability and decomposition pathways of coordination polymers be analyzed?
- Thermogravimetric analysis (TGA) under N reveals decomposition steps (e.g., ligand loss at ~250°C, framework collapse >400°C). Coupled with DSC, this identifies phase transitions and informs applications in catalysis or materials science .
Q. Methodological Notes
- Synthesis Optimization : Use Schlenk lines for moisture-sensitive reactions .
- Crystallography : Collect high-resolution data (Mo Kα, λ = 0.71073 Å) and apply TWINABS for twinned datasets .
- Biological Assays : Include positive controls (e.g., ciprofloxacin) and validate via logP calculations to account for membrane permeability .
Properties
IUPAC Name |
methyl 3-aminopyrazine-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c1-11-6(10)4-5(7)9-3-2-8-4/h2-3H,1H3,(H2,7,9) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
INCSQLZZXBPATR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NC=CN=C1N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10167496 | |
Record name | Methyl 3-aminopyrazinecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10167496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16298-03-6 | |
Record name | 2-Pyrazinecarboxylic acid, 3-amino-, methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16298-03-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Methyl 3-aminopyrazinecarboxylate | |
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Record name | 16298-03-6 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123649 | |
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Record name | Methyl 3-aminopyrazinecarboxylate | |
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Record name | Methyl 3-aminopyrazinecarboxylate | |
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URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.700 | |
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Record name | METHYL 3-AMINOPYRAZINECARBOXYLATE | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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